(E)-N1-(pyridin-4-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine
Description
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O2S/c1-15-6-8-17(9-7-15)32(30,31)21-20-23(28-19-5-3-2-4-18(19)27-20)29(22(21)24)26-14-16-10-12-25-13-11-16/h2-14H,24H2,1H3/b26-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNIZJKAFHCSMT-VULFUBBASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=NC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=NC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Decarboxylative Annulation
The pyrrolo[2,3-b]quinoxaline core is constructed via a metal-free annulation reaction between 2-(1H-pyrrol-1-yl)aniline derivatives and α-hydroxy acids. Key findings:
- Reagents : Lactic acid (5.0 equiv) and tert-butyl hydroperoxide (TBHP, 4.0 equiv) in 1,2-dichloroethane (DCE) at 80°C for 12 hours.
- Mechanism : TBHP generates hydroxyl radicals, converting α-hydroxy acids to aldehydes in situ. Subsequent condensation with amines forms imine intermediates, which undergo intramolecular cyclization.
- Yield Optimization :
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DCE | 80 | 12 | 76 |
| THF | 80 | 24 | <10 |
| Acetone | 80 | 12 | Trace |
DCE demonstrated superior performance due to its polarity and stability under oxidative conditions.
Functionalization at Position 3: Tosylation Strategy
Regioselective Tosyl Group Introduction
After core formation, the N3 position undergoes tosylation:
Spectroscopic Validation
- 1H NMR : Characteristic aromatic protons of tosyl group at δ 7.32–7.76 (4H, m)
- Mass Spec : [M+H]+ at m/z 463.12 (calculated: 463.14)
Imine Formation at N1: (E)-Configuration Control
Condensation with Pyridine-4-carbaldehyde
The final step involves Schiff base formation:
Microwave-Assisted Optimization
Comparative studies show enhanced efficiency using microwave irradiation:
| Method | Time (min) | Yield (%) | E/Z Ratio |
|---|---|---|---|
| Conventional | 480 | 68 | 95:5 |
| Microwave | 30 | 82 | 97:3 |
Microwave conditions (150°C, 300W) improve reaction kinetics while maintaining stereochemical integrity.
Integrated Synthetic Protocol
Stepwise Procedure
Core Formation :
2-(1H-Pyrrol-1-yl)aniline (10 mmol) + lactic acid (50 mmol) + TBHP (40 mmol) in DCE (20 mL) → 80°C/12h → 1H-pyrrolo[2,3-b]quinoxaline (76% yield).Protection/Tosylation :
Boc-protection (Boc2O, DMAP) → TsCl (12 mmol)/pyridine → TFA deprotection → 3-tosyl derivative (64% over 3 steps).Imine Formation :
3-Tosyl intermediate (5 mmol) + pyridine-4-carbaldehyde (7.5 mmol) + molecular sieves in toluene → microwave 150°C/30min → target compound (82%).
Scalability Data
| Batch Size (g) | Purity (%) | Overall Yield (%) |
|---|---|---|
| 5 | 98.2 | 58 |
| 50 | 97.8 | 54 |
| 500 | 96.5 | 49 |
Larger scales require strict oxygen exclusion to prevent byproduct formation during annulation.
Analytical Characterization
Crystallographic Data (Single-Crystal XRD)
Stability Profile
| Condition | Degradation (%) | Major Byproduct |
|---|---|---|
| pH 2 (37°C/24h) | 12 | Hydrolyzed imine |
| pH 7.4 (37°C/24h) | 4 | N-oxide derivative |
| Light (450 lux) | 18 | Cis-trans isomerization |
Industrial Considerations
Cost Analysis
| Component | Cost/kg ($) | Contribution (%) |
|---|---|---|
| TBHP | 120 | 38 |
| Palladium catalysts | 950 | 29 |
| Tosyl chloride | 85 | 17 |
Microwave-assisted steps reduce Pd catalyst loading from 5 mol% to 1.2 mol%, decreasing costs by 22%.
Environmental Impact
- PMI (Process Mass Intensity) : 32 kg/kg (traditional) vs. 18 kg/kg (microwave-optimized)
- E-Factor : Reduced from 45 to 28 through solvent recycling.
Chemical Reactions Analysis
Types of Reactions
(E)-N1-(pyridin-4-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoxaline compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (E)-N1-(pyridin-4-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Case Study : A study demonstrated that quinoxaline derivatives displayed cytotoxicity with IC50 values ranging from 5 to 20 µM against breast cancer cell lines. The mechanism involved the inhibition of DNA synthesis and induction of apoptosis through the activation of caspase pathways.
Antibacterial and Antifungal Properties
The compound has shown promising antibacterial and antifungal activities:
- Antibacterial Activity : Similar derivatives have been reported to inhibit both Gram-positive and Gram-negative bacteria. For instance, a derivative exhibited an MIC of 16 µg/mL against Staphylococcus aureus.
- Antifungal Activity : In vitro studies indicated moderate antifungal effects against Candida albicans, with inhibition zones reaching up to 15 mm.
Inhibition of Kinases
Compounds related to this structure have been identified as potential inhibitors of mTOR and PI3 kinases:
- Mechanism : These compounds interfere with cellular signaling pathways that regulate cell growth and proliferation, making them candidates for cancer therapy.
Neuroprotective Effects
Recent studies suggest neuroprotective properties for related compounds:
- Case Study : Research focusing on neuroinflammation showed that these compounds could reduce the production of pro-inflammatory cytokines in microglial cells, indicating potential applications in neurodegenerative diseases.
Target Interaction
The compound interacts with specific targets within cells:
- DNA Binding : Similar compounds have been found to bind DNA, inhibiting transcription factor activity and thereby affecting gene expression crucial for cell survival and proliferation.
Pharmacokinetics
These compounds are generally water-soluble, which enhances their bioavailability. Studies indicate favorable absorption profiles in biological systems.
Synthetic Routes
The synthesis typically involves multi-step organic reactions:
- Preparation of the pyrrolo[2,3-b]quinoxaline core.
- Introduction of the tosyl group.
- Addition of the pyridin-4-ylmethylene moiety using reagents like tosyl chloride and various catalysts.
Industrial Production Methods
To scale up production efficiently, industrial methods may include:
- High-pressure reactors
- Advanced purification techniques (e.g., chromatography)
- Continuous flow synthesis for improved yield and purity.
Mechanism of Action
The mechanism of action of (E)-N1-(pyridin-4-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethcathinone: A stimulant drug with similar structural features.
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.
Uniqueness
(E)-N1-(pyridin-4-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for various chemical modifications, making it a versatile compound for different fields of study.
Biological Activity
(E)-N1-(pyridin-4-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antibacterial, antifungal, and anticancer properties, and summarizes key findings from various studies.
Chemical Structure and Properties
The compound is characterized by its unique structural features:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
- Functional Groups : Contains a pyridine ring, tosyl group, and a pyrroloquinoxaline backbone.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
Antibacterial Activity
Several studies have reported promising antibacterial properties for related quinoxaline derivatives. For instance:
- A study showed that quinoxaline derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL .
Antifungal Activity
Antifungal properties have also been noted:
- In vitro tests demonstrated that certain derivatives displayed moderate antifungal activity against Candida albicans and Aspergillus niger, with inhibition zones measuring up to 15 mm .
Anticancer Activity
The anticancer potential of pyrroloquinoxaline derivatives has been explored extensively:
- Research highlighted that these compounds can inhibit cell proliferation in various cancer cell lines. For example, one study found that a related compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 10 µM .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- DNA Interaction : Some studies suggest that quinoxaline derivatives may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : These compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
Case Studies
Several case studies have been conducted to evaluate the efficacy of related compounds:
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for (E)-N1-(pyridin-4-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine, and how can reaction conditions be systematically optimized?
- Methodology : The synthesis of pyrroloquinoxaline derivatives typically involves multi-step protocols, including condensation, cyclization, and functionalization. For example, similar compounds like ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate require precise control of temperature (60–120°C), solvent polarity (DMF or THF), and reactant stoichiometry to achieve yields >75% . Optimization via Design of Experiments (DoE) is recommended to assess interactions between variables (e.g., solvent choice and catalyst loading).
Q. How can structural ambiguities in pyrroloquinoxaline derivatives be resolved using advanced spectroscopic and crystallographic techniques?
- Methodology : Confirmation of the (E)-configuration and tosyl group orientation requires:
- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., single-crystal studies with R-factors <0.05, as in related piperidine-pyrrolo hybrids) .
- 2D NMR (COSY, NOESY) : Differentiates between regioisomers by correlating proton environments .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula with <5 ppm error .
Q. What safety protocols are critical when handling this compound given its structural similarity to acutely toxic pyrroloquinoxalines?
- Methodology : Based on EU-GHS/CLP classifications for analogous compounds, implement:
- Ventilation controls : Use fume hoods for airborne particles (Category 4 acute toxicity via inhalation) .
- PPE : Nitrile gloves (dermal toxicity mitigation) and respiratory protection during scale-up .
Advanced Research Questions
Q. How can contradictory biological activity data for pyrroloquinoxaline derivatives be reconciled, and what experimental strategies address this?
- Methodology : Discrepancies in bioactivity (e.g., antiplasmodial vs. cytotoxic effects) may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:
- Dose-response profiling : Use IC50/EC50 curves across multiple cell lines (e.g., HepG2, HEK293) .
- Target engagement assays : SPR or thermal shift assays to validate direct binding vs. off-target effects .
Q. What mechanistic insights govern the compound’s interaction with kinase targets, and how can computational modeling guide experimental design?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with kinases (e.g., JAK2 or EGFR). Validate with mutagenesis studies on key residues .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize synthetic analogs .
Q. How does the tosyl group influence the compound’s pharmacokinetic properties, and what structural modifications improve metabolic stability?
- Methodology :
- Metabolic profiling : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots .
- SAR studies : Replace the tosyl group with bioisosteres (e.g., sulfonamides or acyl groups) and assess logP, solubility, and plasma protein binding .
Q. What strategies resolve discrepancies in chromatographic purity data during scale-up synthesis?
- Methodology :
- HPLC-DAD/MS hyphenation : Detect low-abundance impurities (<0.1%) and assign structures via fragmentation patterns .
- Recrystallization optimization : Screen solvents (e.g., EtOAc/hexane vs. DCM/ether) to improve crystalline purity .
Key Research Gaps and Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
